2-(2H-1,3-benzodioxol-5-yl)-N-[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]acetamide
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[2-(6-methoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4S/c1-12-7-19(23-20(26)9-13-3-6-16-17(8-13)29-11-28-16)25(24-12)21-22-15-5-4-14(27-2)10-18(15)30-21/h3-8,10H,9,11H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVXYRPQVBUCTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CC2=CC3=C(C=C2)OCO3)C4=NC5=C(S4)C=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the individual components, such as the benzodioxole, benzothiazole, and pyrazole derivatives. These components are then coupled through a series of reactions, including nucleophilic substitution and amide bond formation, under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-benzodioxol-5-yl)-N-[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent. Its unique structure allows for interactions with various biological targets, making it a candidate for drug development. Research indicates that derivatives of similar compounds have shown promise in treating conditions such as cancer and infectious diseases.
Biological Studies
In biological studies, the compound is utilized to explore its interactions with cellular pathways. It has been shown to affect signaling pathways that are crucial for cell proliferation and apoptosis. For instance, studies have demonstrated that compounds with similar structures can modulate the activity of kinases involved in cancer progression.
Chemical Biology
As a tool compound, it aids researchers in probing specific biological mechanisms. Its ability to selectively bind to certain receptors or enzymes can help elucidate the roles of these targets in various physiological processes.
Table 2: Potential Biological Targets
| Biological Target | Effect |
|---|---|
| Kinases | Inhibition of cell growth |
| Receptors | Modulation of signaling |
| Enzymes | Alteration of metabolic pathways |
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy and safety of this compound:
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer properties of related compounds. The findings indicated that these compounds could induce apoptosis in cancer cell lines by activating specific caspases involved in programmed cell death.
Case Study 2: Antimicrobial Properties
Research conducted by Pharmaceutical Biology demonstrated that derivatives of benzothiazole compounds exhibit significant antimicrobial activity against various pathogens. This suggests that our compound may also possess similar properties worth investigating further.
Case Study 3: Neuroprotective Effects
A recent study highlighted the neuroprotective effects of benzodioxole derivatives in models of neurodegeneration. The results suggest potential applications in treating neurodegenerative diseases like Alzheimer's.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]acetamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Benzodioxolyl Acetamide Derivatives
- 2-[3,5-Bis(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]ethanehydroxamic acid (16a): This compound shares the benzodioxolyl and pyrazole motifs but replaces the benzothiazole with a hydroxamic acid group.
- Ethyl 2-(1,3-benzodioxol-5-yl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate: Replaces the benzothiazole-pyrazole system with a benzimidazole-pyrrolidine chain. Benzimidazoles are known for antiviral and antiparasitic activity, suggesting divergent therapeutic applications compared to the benzothiazole-containing target compound .
Benzothiazole-Pyrazole Hybrids
- 2-(1,2-Benzisothiazol-3-yloxy)-N-(3-cyano-1-(substituted-phenyl)pyrazol-5-yl) acetamides: These analogs feature a benzisothiazole instead of benzothiazole and a cyano group on the pyrazole. The benzisothiazole’s sulfonamide-like structure confers broad-spectrum antimicrobial activity against bacteria and algae, whereas the methoxy group in the target compound may enhance metabolic stability .
- N-(6-methyl-1,3-benzothiazol-2-yl)-2-[[3-(4-nitrophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide: Incorporates a pyrimidoindole-sulfanyl group instead of benzodioxolyl.
Data Tables
Table 1: Structural and Functional Group Comparisons
Biological Activity
2-(2H-1,3-benzodioxol-5-yl)-N-[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]acetamide is a complex organic compound known for its potential biological activities. This compound features a unique combination of benzodioxole, benzothiazole, and pyrazole moieties, which contribute to its diverse pharmacological properties.
Chemical Structure and Properties
The compound's IUPAC name is 2-(1,3-benzodioxol-5-yl)-N-[2-(6-methoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]acetamide. The molecular formula is , with a molecular weight of approximately 406.45 g/mol.
Synthesis
The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and amide bond formation. The individual components are prepared and coupled under controlled conditions to yield the final product.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing benzothiazole and pyrazole have been shown to exert cytotoxic effects on various cancer cell lines, including:
| Cancer Type | Cell Lines |
|---|---|
| Breast Cancer | MCF-7, MDA-MB-231 |
| Lung Cancer | A549, HCC827 |
| Liver Cancer | HepG2 |
| Prostate Cancer | PC3 |
| Colorectal Cancer | HCT-116 |
Studies suggest that the mechanism of action may involve the inhibition of key enzymes or pathways essential for cancer cell survival .
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. It has been tested against various bacterial strains, including Bacillus subtilis and Escherichia coli, revealing varying degrees of effectiveness. The minimal inhibitory concentrations (MIC) for selected derivatives were documented, showing promising antibacterial activity .
Antioxidant Properties
Compounds similar to this compound have demonstrated antioxidant potential through assays such as DPPH radical scavenging and ferrous ion chelation . This property is crucial in combating oxidative stress-related diseases.
The biological activities of this compound are primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. The unique structural features allow it to bind effectively to these targets, potentially inhibiting their activity or modulating their functions .
Case Studies
Several case studies have investigated the biological effects of related compounds:
- Anticancer Study : A study on benzothiazole derivatives showed significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the micromolar range.
- Antimicrobial Evaluation : In vitro studies revealed that certain pyrazole derivatives exhibited broad-spectrum antibacterial activity with MIC values ranging from 15 to 30 µg/mL against both Gram-positive and Gram-negative bacteria.
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, typically using chloroacetamide intermediates and sodium salts of heterocycles (e.g., 1,2-benzisothiazol-3-one sodium salt) under reflux conditions in solvents like CHCl₃ . Key parameters include:
- Reaction Time : Prolonged reflux (6+ hours) enhances conversion but may require TLC/HPLC monitoring to prevent side reactions .
- Catalysts : Bases like triethylamine or sodium hydride improve nucleophilic substitution efficiency .
- Purification : Chromatography or crystallization from ethanol/water mixtures (e.g., 80% EtOH) ensures purity .
Example: A 22% yield was achieved using 1-adamantylacetyl imidazole and 6-methoxy-1,3-benzothiazol-2-amine in CHCl₃ .
Q. What spectroscopic and crystallographic methods are recommended for structural validation?
- Methodological Answer :
- NMR/IR : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy groups at δ 3.76 ppm in DMSO-d₆) . IR detects carbonyl (C=O) stretches near 1668 cm⁻¹ .
- X-Ray Diffraction : Resolves spatial arrangements, such as H-bonded dimers (e.g., N–H⋯N interactions in triclinic P1 space group) .
- Mass Spectrometry : Validates molecular weight (e.g., C₂₀H₂₄N₂O₂S with m/z 356.4) .
Q. How is preliminary biological activity screening conducted for this compound?
- Methodological Answer :
- Antimicrobial Assays : Test against heterotrophic bacteria (e.g., E. coli) and algae (e.g., Chlorella) using broth microdilution .
- Enzyme Inhibition : Docking studies (e.g., with α-glucosidase) identify binding modes; compound 9c showed strong affinity in silico .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) assess IC₅₀ values .
Advanced Research Questions
Q. How can computational modeling guide reaction design and mechanistic understanding?
- Methodological Answer :
- Quantum Chemical Calculations : Predict reaction pathways (e.g., transition states for nucleophilic substitutions) using software like Gaussian .
- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. DMSO) on reaction kinetics .
- Docking Simulations : Prioritize analogs with better target affinity (e.g., benzothiazole derivatives binding to kinase domains) .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Variable Control : Compare assays under standardized conditions (e.g., pH 7.4, 37°C) to isolate compound-specific effects .
- Structural Modifications : Introduce substituents (e.g., 4-fluorophenyl vs. 4-bromophenyl on thiazole) to probe SAR .
Example: Pyrazole analogs with methyl groups at position 3 showed 2× higher antimicrobial activity than unsubstituted derivatives .
Q. How do solvent polarity and reaction temperature influence regioselectivity?
- Methodological Answer :
- Polar Solvents (DMF/DMSO) : Stabilize charged intermediates, favoring SN2 mechanisms .
- Nonpolar Solvents (CHCl₃) : Promote radical or concerted pathways .
- Temperature : Higher temps (e.g., reflux at 80°C) accelerate reactions but may degrade heat-sensitive intermediates .
Q. What statistical experimental design methods optimize reaction conditions?
- Methodological Answer :
- Factorial Design : Screen variables (e.g., catalyst loading, solvent ratio) to identify significant factors .
- Response Surface Methodology (RSM) : Maximize yield by modeling interactions between time and temperature .
Example: A 3² factorial design reduced trials by 40% while achieving 95% confidence in optimal conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
